molecular formula C10H19NO4 B1252327 O-propanoyl-D-carnitine

O-propanoyl-D-carnitine

Cat. No.: B1252327
M. Wt: 217.26 g/mol
InChI Key: UFAHZIUFPNSHSL-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-propanoyl-D-carnitine is an O-acyl-D-carnitine in which the acyl group specified is propanoyl.

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

(3S)-3-propanoyloxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C10H19NO4/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1

InChI Key

UFAHZIUFPNSHSL-QMMMGPOBSA-N

Isomeric SMILES

CCC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C

SMILES

CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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